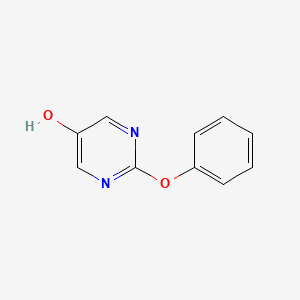
2-Phenoxypyrimidin-5-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenoxypyrimidin-5-OL is an organic compound belonging to the pyrimidine family, characterized by a pyrimidine ring substituted with a phenoxy group at the 2-position and a hydroxyl group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxypyrimidin-5-OL typically involves the reaction of 2-chloropyrimidine with phenol under basic conditions to form the phenoxy-substituted pyrimidine. The hydroxyl group can be introduced through subsequent oxidation reactions. Common reagents used in these reactions include sodium hydroxide, potassium carbonate, and oxidizing agents such as hydrogen peroxide or potassium permanganate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenoxypyrimidin-5-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenoxy group, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine, chlorine, and nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions include quinone and hydroquinone derivatives, as well as various substituted phenoxy-pyrimidines, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-Phenoxypyrimidin-5-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Wirkmechanismus
The mechanism of action of 2-Phenoxypyrimidin-5-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The phenoxy and hydroxyl groups play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, and cell signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Phenylpyrimidin-5-OL
- 2-Methoxypyrimidin-5-OL
- 2-Chloropyrimidin-5-OL
Uniqueness
2-Phenoxypyrimidin-5-OL is unique due to the presence of both phenoxy and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Eigenschaften
Molekularformel |
C10H8N2O2 |
|---|---|
Molekulargewicht |
188.18 g/mol |
IUPAC-Name |
2-phenoxypyrimidin-5-ol |
InChI |
InChI=1S/C10H8N2O2/c13-8-6-11-10(12-7-8)14-9-4-2-1-3-5-9/h1-7,13H |
InChI-Schlüssel |
ACUICKWZUCZXFX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=NC=C(C=N2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


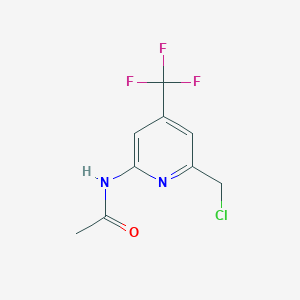
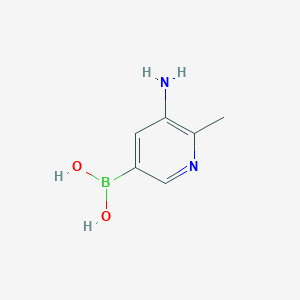

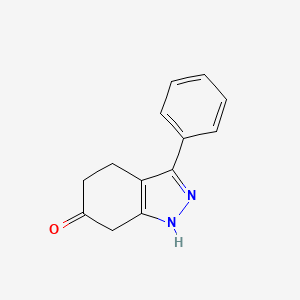


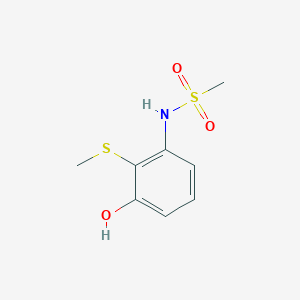
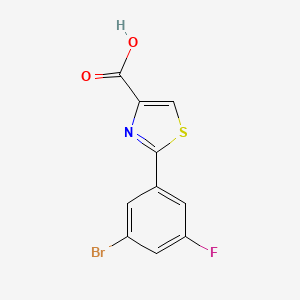
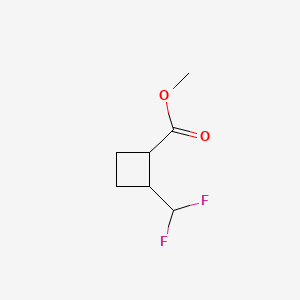
![Ethyl [4-chloro-6-(trifluoromethyl)pyridin-3-YL]acetate](/img/structure/B14852398.png)
![2-[5-[(2E)-3,7-dimethylocta-2,6-dienyl]-2-hydroxy-4-methoxyphenyl]-1-benzofuran-6-ol](/img/structure/B14852407.png)

![[6-Acetyl-4-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14852424.png)

